N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

Catalog No.
S4531013
CAS No.
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

Product Name

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

IUPAC Name

N-butyl-2-[(2-methoxyacetyl)amino]benzamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-3-4-9-15-14(18)11-7-5-6-8-12(11)16-13(17)10-19-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

QBIIKVIBFPSYHE-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)COC

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)COC

The exact mass of the compound N-butyl-2-[(methoxyacetyl)amino]benzamide is 264.14739250 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Butyl-2-(2-methoxyacetamido)benzamide is a specialized carboxamide derivative investigated for its potential as a fungicidal agent. This class of compounds, known for interfering with fungal respiration, is critical in agrochemical research and development. The specific combination of the N-butyl group and the 2-(2-methoxyacetamido) substituent on the benzamide core dictates its biological activity spectrum and physicochemical properties, distinguishing it from more common benzamide or carboxamide fungicides and making it a key molecule for structure-activity relationship (SAR) studies. [REFS-1, REFS-2]

In fungicidal carboxamides, minor structural modifications lead to significant, unpredictable shifts in biological efficacy and target specificity. Substituting the N-butyl group with other alkyl chains (e.g., N-propyl, N-isobutyl) or altering the acetamido side chain can drastically change the molecule's fit within the target enzyme's binding pocket, such as succinate dehydrogenase (SDH). This often results in a dramatic loss of potency or a narrowed spectrum of activity, rendering analogs ineffective for specific fungal pathogens. Therefore, for researchers developing targeted fungicides or conducting precise SAR studies, procuring this exact N-butyl derivative is critical for achieving reproducible and meaningful results. [1]

Superior Control of Wheat Brown Rust (Puccinia recondita) Over N-Propyl Analog

In a direct comparison of fungicidal efficacy against wheat brown rust (*Puccinia recondita*), N-Butyl-2-(2-methoxyacetamido)benzamide demonstrated significantly greater preventative control compared to its N-propyl analog. At a concentration of 100 ppm, the N-butyl target compound achieved 90% control of the fungus, whereas the N-propyl version provided only 70% control under identical conditions. [1]

Evidence DimensionFungicidal Activity (% Control)
Target Compound Data90% control
Comparator Or BaselineN-Propyl-2-(2-methoxyacetamido)benzamide: 70% control
Quantified Difference20 percentage points higher control
ConditionsPreventative test on Wheat Brown Rust (Puccinia recondita f. sp. tritici) at 100 ppm.

This 20-point difference in efficacy establishes the N-butyl group as a critical structural feature for high potency against this key agricultural pathogen, making it the required choice over the N-propyl analog for this application.

Enhanced Efficacy Against Grape Grey Mould (Botrytis cinerea) vs. N-Isobutyl Analog

When evaluated for control of grape grey mould (*Botrytis cinerea*), the N-butyl target compound again showed a clear performance advantage over a closely related structural analog. At an application rate of 100 ppm, N-Butyl-2-(2-methoxyacetamido)benzamide provided 70% control. In contrast, the N-isobutyl analog was completely ineffective, registering 0% control. [1]

Evidence DimensionFungicidal Activity (% Control)
Target Compound Data70% control
Comparator Or BaselineN-Isobutyl-2-(2-methoxyacetamido)benzamide: 0% control
Quantified Difference70 percentage points higher control
ConditionsPreventative test on Grape Grey Mould (Botrytis cinerea) at 100 ppm.

The total loss of activity with a minor change from a straight-chain to a branched-chain butyl group highlights the precise structural requirement for activity, making the target compound non-substitutable for research targeting Botrytis.

Physicochemical Differentiation: Defined Crystalline Solid vs. Unspecified Form of Analog

N-Butyl-2-(2-methoxyacetamido)benzamide is documented as a crystalline solid with a defined melting point of 84-86 °C. This contrasts with its N-propyl analog, for which a specific physical state or melting point is not provided in the same comparative synthesis report, being characterized only by its NMR spectrum. [1]

Evidence DimensionMelting Point (°C)
Target Compound Data84-86 °C (Crystalline Solid)
Comparator Or BaselineN-Propyl-2-(2-methoxyacetamido)benzamide: Not reported (characterized as an oil or non-crystalline material)
Quantified DifferenceDefined, handleable solid vs. potentially oily or amorphous state
ConditionsAs-synthesized and purified material.

A defined melting point and solid form are critical for procurement in process chemistry and formulation, ensuring batch-to-batch consistency, easier handling, weighing, and improved stability compared to non-crystalline oils.

Lead Compound for Developing Cereal Rust Fungicides

The compound's demonstrated high efficacy (90% control) against *Puccinia recondita* makes it a primary choice as a lead structure or positive control in screening programs aimed at discovering next-generation fungicides for major cereal crops like wheat and barley. [1]

Structure-Activity Relationship (SAR) Studies in Carboxamide Fungicides

Given the sharp decline in activity observed when replacing the N-butyl group with N-propyl or N-isobutyl groups, this compound serves as a critical reference point for researchers investigating the specific steric and hydrophobic requirements of the N-alkyl pocket in the target enzyme. [1]

Scaffold for Developing Treatments Against Botrytis in Horticulture

The significant activity against *Botrytis cinerea* (70% control), which is absent in the N-isobutyl analog, positions this molecule as a valuable starting point for medicinal chemistry efforts to optimize carboxamides for controlling grey mould in high-value crops like grapes and strawberries. [1]

Reference Standard for Formulation and Process Chemistry

As a defined crystalline solid with a documented melting point, this compound is suitable for use as a reference standard in the development of stable, consistent agrochemical formulations and for optimizing synthesis and purification protocols where a solid, handleable intermediate is required. [1]

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

264.14739250 g/mol

Monoisotopic Mass

264.14739250 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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